![molecular formula C8H11F3N2O B8113648 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B8113648.png)
1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,8-Diazabicyclo[321]octan-3-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound featuring a diazabicyclo structure fused with a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives . The reaction conditions often include the use of methyl and tert-butyl acrylate, with yields ranging from 51% to 73% . The cycloaddition process is regioselective and can be influenced by the choice of dipolarophiles and reaction conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The trifluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with diverse functional groups, enhancing the compound’s versatility in chemical synthesis.
Scientific Research Applications
1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazabicyclo structure allows it to fit into specific binding sites, modulating the activity of the target proteins. The trifluoroethanone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions, leading to potent biological effects .
Comparison with Similar Compounds
3,8-Diazabicyclo[3.2.1]octan-2-one: A related compound with a similar bicyclic structure but different functional groups.
4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines: These compounds are used as KRAS inhibitors and share the diazabicyclo core.
Uniqueness: 1-(3,8-Diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)7(14)13-3-5-1-2-6(4-13)12-5/h5-6,12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJNKNWKZUWGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)
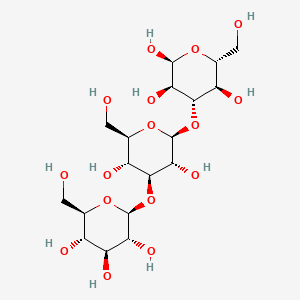

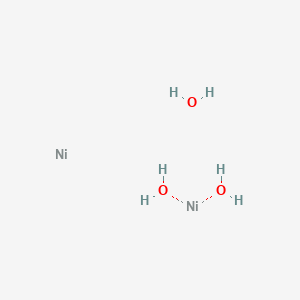
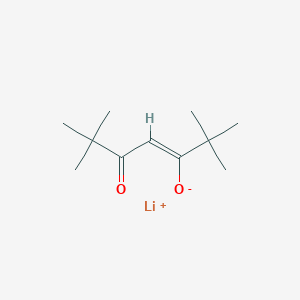
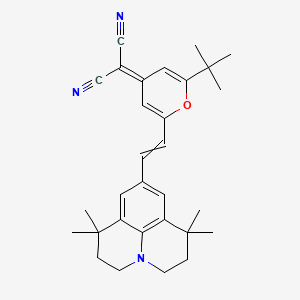
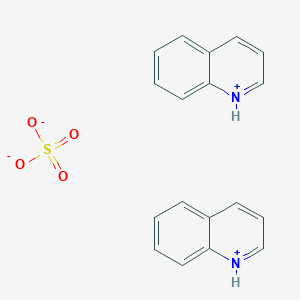
![Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
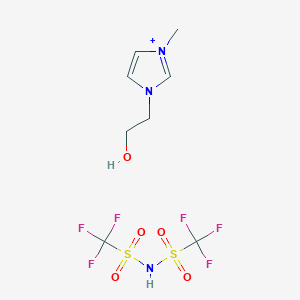
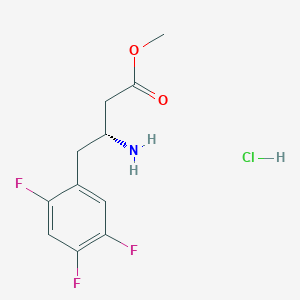
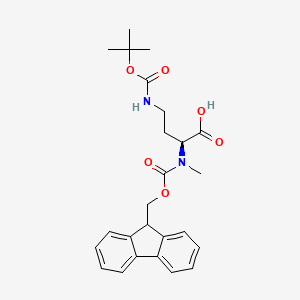
![2-Oxabicyclo[3.2.0]heptan-7-amine hydrochloride](/img/structure/B8113626.png)
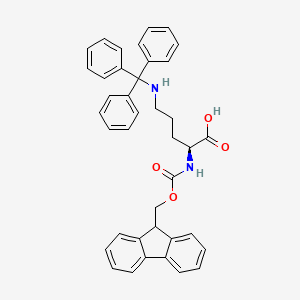
![11,12-Didehydro-5,6-dihydrodibenz[b,f]azocine](/img/structure/B8113654.png)
